10-Oxo Docetaxel

Anti-metastatic Melanoma B16F10 model

Inconsistent impurity profiling compromises docetaxel quality control. 10-Oxo Docetaxel (CAS 162784-72-7) provides a validated reference standard with distinct HPLC properties (RRT 1.14, RRF 1.35), ensuring accurate identification and quantification. Its quantifiable anti-metastatic activity (69.3% nodule reduction, p<0.0001) and unique G2-M arrest pattern further support mechanism-of-action studies, while the favorable weight maintenance profile enables longer-term in vivo experiments without confounding toxicity.

Molecular Formula C43H51NO14
Molecular Weight 805.9 g/mol
CAS No. 162784-72-7
Cat. No. B193546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Oxo Docetaxel
CAS162784-72-7
Synonyms(2b,5b,7a,13a)-4-Acetoxy-13-(((2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoyl)oxy)-1,7-dihydroxy-9,10-dioxo-5,20-epoxytax-11-en-2-yl Benzoate
Molecular FormulaC43H51NO14
Molecular Weight805.9 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C
InChIInChI=1S/C43H51NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30,32-33,35,46,48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27+,28+,30-,32+,33-,35-,41+,42-,43+/m0/s1
InChIKeyZOLQDWANVNOXBK-JSBGVCCUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Yellow Solid

10-Oxo Docetaxel (CAS 162784-72-7): Analytical, Biological & Procurement Profile


10-Oxo Docetaxel (also designated 7-Epi-10-oxo-docetaxel, 10-oxo-7-epidocetaxel, or Docetaxel Impurity D) is a semi-synthetic taxane derivative structurally related to the chemotherapeutic agent docetaxel [1]. This compound is characterized by epimerization at the C7 position and oxidation at the C10 position of the taxane core . It is primarily employed as a reference standard and impurity marker in the quality control and stability monitoring of docetaxel drug substances and formulations [2], and is under investigation for its own distinct biological properties [3].

Why 10-Oxo Docetaxel Cannot Be Interchanged with Other Docetaxel Impurities or Analogs


10-Oxo Docetaxel (10-O-7ED) possesses a unique stereochemical configuration (7-epimer) and oxidation state that fundamentally alters its biological activity, analytical behavior, and safety profile relative to its parent drug docetaxel, its 7-epi counterpart (7-epidocetaxel, 7ED), and the non-epimeric 10-oxo-docetaxel impurity [1]. Simple substitution with a different docetaxel impurity or analog is not scientifically valid, as evidenced by quantifiable differences in in vivo anti-metastatic efficacy, cell cycle arrest patterns, and systemic toxicity [2]. Furthermore, its distinct chromatographic properties mandate the use of this specific compound as a reference standard for accurate impurity profiling in pharmaceutical quality control [3].

Quantifiable Differentiation: 10-Oxo Docetaxel vs. Key Comparators


In Vivo Anti-Metastatic Efficacy: 10-Oxo Docetaxel vs. Vehicle Control

10-Oxo-7-epidocetaxel (10-O-7ED) demonstrates significant in vivo anti-metastatic activity compared to a vehicle control. In a B16F10 experimental metastasis mouse model, the number of surface metastatic nodules in the 10-O-7ED treated group was significantly reduced [1].

Anti-metastatic Melanoma B16F10 model

Differential Cell Cycle Arrest: 10-Oxo Docetaxel vs. Docetaxel (Taxotere®)

10-Oxo-7-epidocetaxel (10-O-7ED) induces a distinct pattern of cell cycle arrest compared to the parent drug docetaxel (TXT). At higher concentrations, 10-O-7ED primarily arrests cells in the G2-M phase, whereas docetaxel causes greater arrest in the S phase [1].

Cell cycle Cytotoxicity Flow cytometry

In Vivo Toxicity and Weight Change: 10-Oxo Docetaxel vs. Vehicle Control

In a 20-day in vivo study, 10-Oxo-7-epidocetaxel (10-O-7ED) treatment was associated with an absence of acute toxicity and a favorable effect on body weight compared to the control group, which experienced significant weight loss [1].

In vivo toxicity Body weight Tolerability

Analytical Differentiation via HPLC: Relative Retention Time and Response Factor

10-Oxo-7-epidocetaxel (reported as 10-Oxo-7′epidocetaxel) exhibits a unique chromatographic signature that enables its specific detection and quantification in the presence of docetaxel and other related impurities [1]. Its relative retention time (RRT) and relative response factor (RRF) are distinct from docetaxel and other key impurities.

HPLC Impurity profiling Quality control

Analytical Method Performance: Limit of Detection and Quantification

The validated HPLC method demonstrates high sensitivity for 10-Oxo-7-epidocetaxel (reported as 10-Oxo-7′epidocetaxel), with low limits of detection (LOD) and quantification (LOQ), ensuring its reliable trace analysis in complex matrices [1]. This performance is distinct from other docetaxel impurities.

HPLC Method validation Impurity control

Analytical Recovery at LOQ Level: 10-Oxo Docetaxel vs. Docetaxel

The analytical method demonstrates excellent accuracy for 10-Oxo-7-epidocetaxel (reported as 10-Oxo-7′epidocetaxel) at the LOQ level, with a recovery percentage that is comparable to that of docetaxel, confirming the method's suitability for precise quantification [1].

HPLC Method accuracy Recovery

High-Value Application Scenarios for 10-Oxo Docetaxel (CAS 162784-72-7)


In Vivo Anti-Metastatic Mechanism-of-Action Studies

Researchers investigating novel anti-metastatic agents can utilize 10-Oxo Docetaxel as a tool compound to dissect mechanisms of metastasis suppression. The compound's demonstrated 69.3% reduction in metastatic nodules in the B16F10 mouse model (107 ± 49 vs. 348 ± 56; p < 0.0001) [1] provides a robust, quantifiable phenotypic anchor for molecular studies. Its favorable weight maintenance profile (+4% vs. significant loss) [1] allows for longer-term in vivo studies without confounding toxicity.

Cell Cycle and Apoptosis Pathway Analysis

The unique cell cycle arrest pattern of 10-Oxo Docetaxel—predominant G2-M arrest versus docetaxel's S-phase arrest [1]—makes it an essential probe for comparative studies of tubulin-binding agent mechanisms. This differential arrest profile can be used in flow cytometry and gene expression studies to map divergent signaling pathways activated by structurally similar taxanes.

Pharmaceutical Quality Control and Impurity Profiling

This compound serves as a critical reference standard for analytical method development and validation in pharmaceutical quality control. Its distinct HPLC properties—RRT of 1.14 (vs. docetaxel 1.00) and RRF of 1.35 [2]—enable its specific identification and quantification in docetaxel drug substance and finished products. The validated method's low LOD (0.002%) and LOQ (0.006%) [2] ensure that this impurity can be reliably monitored to meet regulatory specifications.

Synthesis and Structure-Activity Relationship (SAR) Studies of Taxane Derivatives

As a semisynthetic taxane with defined stereochemical modifications (7-epimerization and 10-oxidation), 10-Oxo Docetaxel is a valuable intermediate and comparator for SAR studies . Its distinct in vivo and in vitro profiles provide a baseline for evaluating how these structural changes impact antitumor efficacy, toxicity, and pharmacokinetics compared to the parent compound docetaxel and other analogs.

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